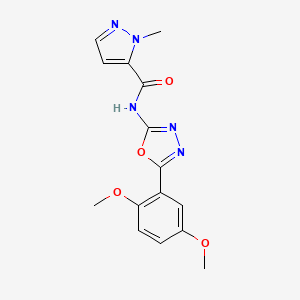

N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Description

N-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core linked to a 1,3,4-oxadiazole moiety substituted with a 2,5-dimethoxyphenyl group. The pyrazole ring is further modified with a methyl group at the N1 position and a carboxamide functional group at the C5 position. The methoxy groups on the phenyl ring may enhance lipophilicity and influence binding interactions in biological targets .

Properties

IUPAC Name |

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O4/c1-20-11(6-7-16-20)13(21)17-15-19-18-14(24-15)10-8-9(22-2)4-5-12(10)23-3/h4-8H,1-3H3,(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWUYNPQACUALA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with proteins such asC-Jun-amino-terminal kinase-interacting protein 1 and Mitogen-activated protein kinase 8 . These proteins play crucial roles in cellular signaling pathways, influencing cell growth, differentiation, and apoptosis.

Mode of Action

This can result in changes to cellular signaling pathways, potentially influencing cell behavior.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several synthesized analogs, including pyrazole carboxamides and oxadiazole derivatives. Key comparisons include:

Key Observations :

- Methoxy vs.

- Oxadiazole vs. Pyrazole Cores : The oxadiazole ring in the target compound acts as a bioisostere for ester or amide groups, enhancing metabolic stability compared to pyrazole-pyrazole hybrids (e.g., 3a) .

ADMET and Drug-Likeness Considerations

- Metabolic Stability : Oxadiazole rings resist hydrolysis compared to ester-containing analogs, enhancing in vivo stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.